![molecular formula C8H16OS2 B14411855 [(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol CAS No. 84350-66-3](/img/structure/B14411855.png)
[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol is an organic compound with the molecular formula C8H16OS2 It is characterized by the presence of a dithiolane ring, which is a five-membered ring containing two sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol typically involves the reaction of a suitable precursor with reagents that introduce the dithiolane ring. One common method involves the use of (2R,4R)-2-iodo-4-methylhexane as a starting material. This compound undergoes a substitution reaction in the presence of methanol, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of cost-effective reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the dithiolane ring to a dithiol or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiols or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol involves its interaction with molecular targets through its dithiolane ring and hydroxyl group. These functional groups can form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. The compound’s effects are mediated through these interactions, which can influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol can be compared with other dithiolane-containing compounds:
This compound: Unique due to its specific stereochemistry and butyl substituent.
1,3-dithiolane-2-thione: Lacks the hydroxyl group and butyl substituent, leading to different reactivity and applications.
1,3-dithiolane-2-one: Contains a carbonyl group instead of a hydroxyl group, affecting its chemical properties and uses.
Propriétés
Numéro CAS |
84350-66-3 |
|---|---|
Formule moléculaire |
C8H16OS2 |
Poids moléculaire |
192.3 g/mol |
Nom IUPAC |
[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol |
InChI |
InChI=1S/C8H16OS2/c1-2-3-4-8-10-6-7(5-9)11-8/h7-9H,2-6H2,1H3/t7-,8-/m1/s1 |
Clé InChI |
HBVAOANVIFYOGE-HTQZYQBOSA-N |
SMILES isomérique |
CCCC[C@@H]1SC[C@H](S1)CO |
SMILES canonique |
CCCCC1SCC(S1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


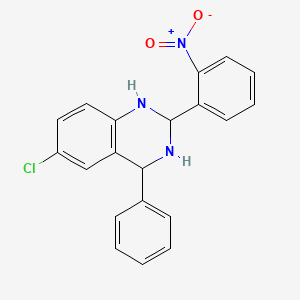
![2-[(2,2-Dimethylpropoxy)carbonyl]benzoate](/img/structure/B14411787.png)
![1-(2,5-Dimethyl-3H-thieno[2,3-d][1,3]diazepin-3-yl)ethan-1-one](/img/structure/B14411789.png)
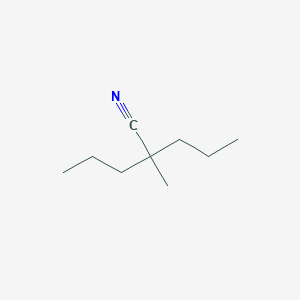
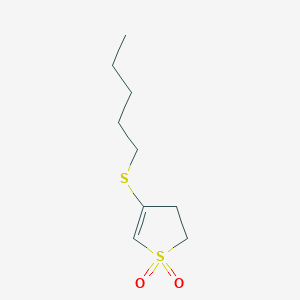
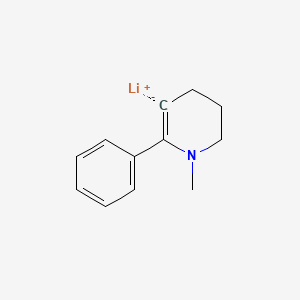
![3-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-3H-imidazo[4,5-c]pyridine](/img/structure/B14411812.png)
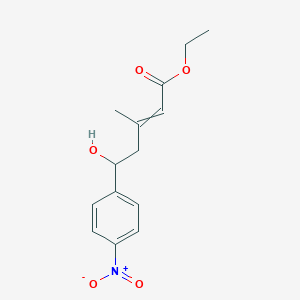
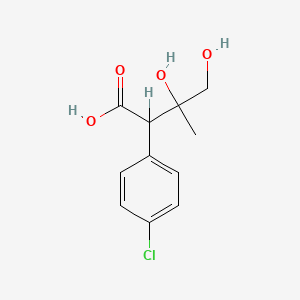

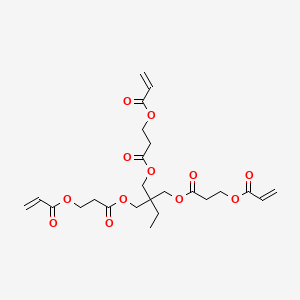
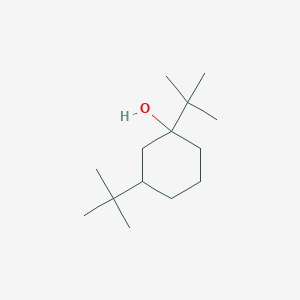
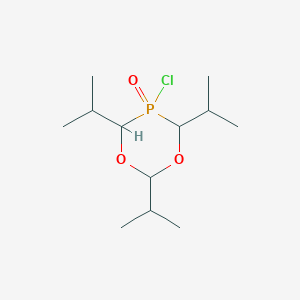
![Trimethyl[2-(4-methylphenoxy)ethyl]silane](/img/structure/B14411862.png)
